3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one
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Overview
Description
3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one typically involves the reaction of an appropriate amine with a thioamide and a carbonyl compound. One common method is the cyclization of N-phenylthiourea with 3-(trifluoromethyl)benzaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity using advanced techniques like flow chemistry and catalysis .
Chemical Reactions Analysis
3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidinones with reduced sulfur functionalities.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones .
Scientific Research Applications
3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Medicine: Its anticancer properties have been explored in preclinical studies, showing promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt and MAPK .
Comparison with Similar Compounds
Similar compounds to 3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one include other thiazolidinones and thiazolidinediones. These compounds share the thiazolidine ring structure but differ in their substituents, which can significantly affect their biological activities. For example:
Thiazolidinediones: Known for their antidiabetic properties, these compounds activate PPARγ receptors to improve insulin sensitivity.
Other Thiazolidinones: These may have different substituents that confer unique antimicrobial, anticancer, or anti-inflammatory properties.
The uniqueness of this compound lies in its trifluoromethylphenyl group, which enhances its lipophilicity and biological activity compared to other thiazolidinones .
Properties
Molecular Formula |
C16H11F3N2OS2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-phenyl-2-sulfanylidene-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11F3N2OS2/c17-16(18,19)10-5-4-6-11(9-10)20-13-14(22)21(15(23)24-13)12-7-2-1-3-8-12/h1-9,13,20H |
InChI Key |
OKEUPHNDHBZKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=S)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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